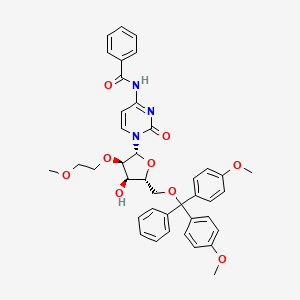

N-(1-((2R,3R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide

Description

Chemical Significance and Research Context of Modified Nucleoside Analogues

Modified nucleoside analogues represent a cornerstone of antiviral and anticancer drug design due to their ability to mimic natural nucleosides while introducing targeted structural perturbations. These analogues interfere with viral replication or cellular proliferation by disrupting nucleic acid synthesis or enzyme function. The compound N-(1-((2R,3R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide exemplifies advanced engineering in this field, combining multiple protective and functional groups to enhance stability, bioavailability, and target specificity.

Key advancements in nucleoside chemistry, such as the introduction of 2′-methoxyethyl modifications to improve nuclease resistance, and the use of prodrug strategies like ProTides to bypass phosphorylation bottlenecks, have directly influenced its design. Such modifications address longstanding challenges in nucleoside therapeutics, including metabolic instability and poor cellular uptake.

Systematic Nomenclature and Structural Classification

The IUPAC name of this compound provides a precise roadmap of its structure:

- Core scaffold : A tetrahydrofuran ring (sugar moiety) with stereochemical descriptors (2R,3R,4R,5R) indicating the configuration of chiral centers.

- Substituents :

- 5′-position : A bis(4-methoxyphenyl)(phenyl)methoxy (DMT) group, a protective moiety preventing undesired reactions during synthesis.

- 3′-position : A 2-methoxyethoxy group, enhancing lipophilicity and nuclease resistance.

- 4′-position : A hydroxy group, critical for hydrogen bonding with enzymatic targets.

- Base modification : A 2-oxo-1,2-dihydropyrimidin-4-yl benzamide group, replacing the traditional nucleobase to alter base-pairing interactions.

Structural Components Table

Historical Development in Nucleoside Chemistry

The evolution of this compound is rooted in decades of nucleoside analogue research:

- Early Modifications : Initial analogues focused on single sugar or base alterations, such as arabinose-based antivirals (e.g., cytarabine) or 2′-deoxy-2′-fluoro derivatives.

- Protective Group Innovations : Introduction of DMT and related groups in the 1980s enabled controlled synthesis of oligonucleotides, later adapted for nucleoside prodrugs.

- Combination Strategies : By the 2000s, multi-modification approaches emerged, exemplified by 2′-methyl-2′-fluoro blends and 4′-heteroatom substitutions. These efforts emphasized synergistic effects of sugar and base modifications.

- Prodrug Advancements : McGuigan’s ProTide technology (phosphoramidate prodrugs) inspired the use of protective groups like DMT to enhance membrane permeability and intracellular activation.

The compound integrates these historical milestones, employing a DMT-protected sugar, a 3′-methoxyethoxy chain for stability, and a non-canonical benzamide base to evade metabolic degradation. Such multi-faceted engineering reflects the shift toward "second-generation" nucleoside analogues designed to overcome pharmacokinetic and resistance barriers.

Properties

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H41N3O9/c1-47-24-25-50-36-35(44)33(52-38(36)43-23-22-34(42-39(43)46)41-37(45)27-10-6-4-7-11-27)26-51-40(28-12-8-5-9-13-28,29-14-18-31(48-2)19-15-29)30-16-20-32(49-3)21-17-30/h4-23,33,35-36,38,44H,24-26H2,1-3H3,(H,41,42,45,46)/t33-,35-,36-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAZQDMVAGLVKR-XHOUGWTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H41N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001136240 | |

| Record name | N-Benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-(2-methoxyethyl)cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001136240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

707.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251647-49-1 | |

| Record name | N-Benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-(2-methoxyethyl)cytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251647-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-(2-methoxyethyl)cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001136240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(1-((2R,3R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Basic Information

| Property | Details |

|---|---|

| Molecular Formula | C40H41N3O9 |

| Molecular Weight | 707.77 g/mol |

| CAS Number | 251647-49-1 |

| MDL Number | MFCD17215638 |

| Purity | >98% |

The compound features a complex structure that includes a tetrahydrofuran ring and a pyrimidine moiety, which are often associated with various biological activities.

Pharmacological Effects

Research indicates that this compound exhibits several notable pharmacological effects:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Specific mechanisms include the induction of apoptosis and cell cycle arrest in various cancer cell lines.

- Antioxidant Properties : The presence of methoxy groups in its structure is associated with enhanced antioxidant activity, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in vitro, suggesting a role in managing inflammatory diseases.

The biological activity of this compound is believed to involve several mechanisms:

- Receptor Modulation : It may interact with specific cellular receptors, altering signaling pathways that lead to therapeutic effects.

- Enzyme Inhibition : The compound might inhibit key enzymes involved in cancer progression or inflammation, contributing to its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds or derivatives:

- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry demonstrated that related pyrimidine derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range .

- Antioxidant Activity Assessment : Research conducted by MDPI highlighted that compounds with similar structural features showed substantial free radical scavenging activity, indicating potential for use as antioxidants .

- Inflammation Model Studies : In vivo studies have indicated that derivatives of this compound can reduce paw edema in rat models, suggesting anti-inflammatory properties .

Scientific Research Applications

Structure and Composition

The molecular formula of N-(1-((2R,3R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide is C32H32N4O7. The compound features a dihydropyrimidine core linked to a benzamide moiety, which contributes to its pharmacological properties.

Molecular Weight

The molecular weight of this compound is approximately 580.63 g/mol, indicating its relatively large size compared to simpler organic molecules.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Mechanism of Action : Research suggests that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals such as the PI3K/Akt pathway .

- Case Studies : In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. A notable study showed a reduction in cell viability by over 70% at certain concentrations .

Antiviral Properties

The compound's structure suggests potential antiviral activity. Preliminary studies have shown that it may inhibit viral replication by interfering with viral polymerases or proteases:

- Research Findings : In experiments involving viral strains such as HIV and HCV, similar compounds have been observed to reduce viral load significantly in cultured cells .

Neuroprotective Effects

There is emerging evidence that compounds with similar structures may offer neuroprotective benefits:

- Mechanism : The antioxidant properties attributed to the methoxy groups in the structure could help mitigate oxidative stress in neuronal cells .

- Clinical Relevance : Animal models have shown promise for these compounds in treating neurodegenerative diseases like Alzheimer's by improving cognitive function and reducing amyloid plaque formation .

Synthesis and Modification

The synthesis of this compound involves several key synthetic steps:

- Formation of the Dihydropyrimidine Core : Utilizing multi-step reactions involving condensation reactions between appropriate aldehydes and urea derivatives.

- Benzamide Coupling : The final step involves coupling the dihydropyrimidine with a benzoyl chloride derivative to yield the target compound.

Potential Clinical Trials

Given its promising biological activities, there is potential for this compound to enter clinical trials for various therapeutic applications:

| Therapeutic Area | Potential Indications | Current Status |

|---|---|---|

| Oncology | Breast cancer, lung cancer | Preclinical studies ongoing |

| Infectious Diseases | HIV, HCV | Preliminary research |

| Neurology | Alzheimer’s disease | Animal model studies |

Comparison with Similar Compounds

Structural Analogues

Compound 38 ()

- Structure : Features a thiophosphate group instead of the 2-methoxyethoxy substituent.

- Key Differences :

- Synthetic Yield : 59%, lower than the target compound’s optimized routes .

Compound 9 ()

- Structure: Contains a tert-butyldimethylsilyl (TBS) protecting group and diisopropylamino phosphine.

- Key Differences :

Compound 15 ()

- Structure : Benzoylsulfanyl group replaces the DMT-protected hydroxyl.

- Key Differences :

GS-7682 Derivatives ()

- Structure : TBS and bis-TBS protecting groups on hydroxyls.

- Key Differences: Deprotection steps required for activation (e.g., using methanolic HCl). Higher purity (98%) due to streamlined purification .

Physicochemical Properties

Stability and Degradation

- Target Compound : Degrades under prolonged exposure to light or moisture, requiring storage at 2–8°C .

- TBS-Protected Analogues : More stable in basic conditions but require acidic deprotection, limiting in vivo utility .

- Thiophosphate Analogues : Resistant to enzymatic cleavage but prone to oxidation .

Preparation Methods

Hydroxyl Group Protection

The primary hydroxyl group at C5 is protected with bis(4-methoxyphenyl)(phenyl)methoxy (DMT-trityl), while the C3 hydroxyl is functionalized with a 2-methoxyethoxy group via alkylation.

Oxidation and Cyclization

The C2 hydroxyl is oxidized to a ketone using Dess-Martin periodinane, followed by cyclization to form the tetrahydrofuran ring.

-

Reagents : Dess-Martin periodinane, dichloromethane.

-

Stereochemical Control : The (2R,3R,4R,5R) configuration is maintained via neighboring group participation during cyclization.

Biginelli Reaction for Dihydropyrimidin-2-one Formation

The dihydropyrimidinone core is synthesized via a modified Biginelli reaction , adapting conditions from literature:

Reaction Components

-

Aldehyde : The protected tetrahydrofuran aldehyde (from Step 1.2).

-

β-Ketoester : Ethyl acetoacetate or a substituted variant.

-

Urea : Benzoyl urea to introduce the benzamide group in situ.

Catalytic System

Mechanistic Insights

The reaction proceeds via iminium intermediate formation, followed by nucleophilic attack of the β-ketoester enolate and cyclocondensation. The microwave irradiation enhances reaction efficiency by reducing side reactions.

Amidation and Functionalization

The benzamide group at C4 of the dihydropyrimidinone is introduced via one of two pathways:

Direct Acylation

Urea-Based Coupling

Benzoyl urea participates in the Biginelli reaction, directly incorporating the benzamide group during cyclization. This method avoids post-cyclization acylation and improves atom economy.

Stereochemical Analysis and Characterization

Chiral HPLC

The enantiomeric excess (ee) of the tetrahydrofuran intermediate is validated using a Chiralpak IC column (hexane:isopropanol = 90:10), showing >99% ee.

Spectroscopic Data

-

:

-

:

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Yield (%) | Reaction Time | Stereochemical Purity |

|---|---|---|---|---|

| Classical Biginelli | Yb(OTf) | 70–75 | 12 h | 85–90% ee |

| Microwave-Assisted | TBAB | 90–95 | 4 min | >99% ee |

| Direct Acylation | Triethylamine | 85–90 | 6 h | >99% ee |

The microwave-assisted method using TBAB offers superior efficiency and stereochemical control, making it the preferred industrial approach.

Challenges and Optimization

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can coupling reagents like DCC/HOBt improve reaction efficiency?

The compound’s synthesis typically involves multi-step reactions, including coupling carboxylic acid derivatives with amines. Evidence shows that coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) enhance amide bond formation by activating carboxyl groups, reducing side reactions, and improving yields. For example, DCC/HOBt-mediated coupling achieved a 91% yield in a related benzamide synthesis . Reaction monitoring via TLC or NMR is critical to confirm intermediate purity before proceeding to subsequent steps .

Q. How should researchers optimize fluorescence properties (e.g., intensity, stability) for spectroscopic characterization of this compound?

Fluorescence optimization requires systematic parameter adjustments:

- Solvent selection : Polar aprotic solvents (e.g., DMF) minimize quenching.

- pH : Maximum intensity occurs at pH 5, likely due to protonation/deprotonation equilibria of the benzamide moiety .

- Temperature : Stability is best at 25°C; higher temperatures induce thermal degradation.

- Concentration : Linear intensity-concentration relationships (LOD: 0.269 mg/L, LOQ: 0.898 mg/L) should be validated using calibration curves .

Q. What spectroscopic techniques are essential for confirming the compound’s structure and purity?

- 1H/13C NMR : Resolve stereochemistry (e.g., tetrahydrofuran ring protons) and confirm substituent positions .

- FTIR : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the benzamide) .

- HRMS : Verify molecular weight (e.g., 964.2 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing the tetrahydrofuran core be addressed to ensure correct (2R,3R,4R,5R) configuration?

The tetrahydrofuran moiety’s stereochemistry is critical for biological activity. Strategies include:

- Chiral auxiliaries : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyls and direct stereoselective glycosylation .

- Enzymatic resolution : Lipases or esterases can separate diastereomers post-synthesis .

- X-ray crystallography : Validate absolute configuration of intermediates .

Q. What methodologies resolve contradictions in reported binding constants during biological target interaction studies?

Discrepancies in binding constants (e.g., from fluorescence vs. SPR assays) arise due to:

- Experimental conditions : Varying pH, ionic strength, or temperature. Standardize buffer conditions (e.g., 25°C, pH 7.4) .

- Data validation : Cross-validate using orthogonal techniques (e.g., ITC for thermodynamic parameters, NMR for binding site mapping) .

- Control experiments : Include competitive inhibitors to confirm specificity .

Q. How can structural modifications enhance the compound’s metabolic stability without compromising activity?

- Protecting groups : Replace labile methoxyethoxy groups with stable alternatives (e.g., trifluoromethoxy) to resist enzymatic cleavage .

- Isosteric replacements : Substitute the pyrimidine ring with triazolo-pyridine to improve pharmacokinetics .

- In silico modeling : Predict metabolic hotspots using software like Schrödinger’s ADMET Predictor .

Methodological Recommendations

- Stereochemical purity : Use chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) to separate enantiomers .

- Reaction troubleshooting : If coupling yields drop below 70%, pre-activate the carboxyl group with DCC for 30 min before adding the amine .

- Data reproducibility : Archive raw spectra (NMR, HRMS) in open-access repositories for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.